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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine-5-

carbonitrile

Cat. No.: B1279696 Get Quote

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: Core Properties and

Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as 5-cyano-7-azaindole, is a pivotal

heterocyclic compound. Its rigid bicyclic structure, comprised of fused pyrrole and pyridine

rings, serves as a crucial scaffold in the development of novel therapeutic agents. This

document provides a comprehensive overview of the fundamental chemical and physical

properties of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, detailed experimental protocols for its

synthesis, and an exploration of its relevance in contemporary drug discovery, particularly as

an intermediate for kinase inhibitors.

Core Chemical and Physical Properties
The inherent characteristics of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are foundational to its

application in synthetic and medicinal chemistry. A summary of these properties is presented

below.
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Property Value Source(s)

Molecular Formula C₈H₅N₃ [1]

Molecular Weight 143.15 g/mol [1]

Appearance Solid at room temperature. [2]

Solubility

Low solubility in water; soluble

in organic solvents such as

Dichloromethane and DMSO.

[2]

Storage

Should be stored in a cool, dry

place in a tightly sealed

container, away from heat and

strong oxidizing agents.

[2]

Further spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would

require experimental determination or access to proprietary databases.

Biological Significance and Therapeutic Relevance
The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its

bioisosteric relationship with indole and its ability to form key interactions with biological targets.

Derivatives of this core structure have shown a wide range of pharmacological activities,

including anticancer, anti-inflammatory, and anticonvulsant properties.

Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile serves as a common intermediate in the

synthesis of novel anti-tumor drugs, particularly protease and kinase inhibitors.[3] The

pyrrolopyridine nucleus is a key feature in molecules designed to target various protein

kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases

like cancer.

For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as

potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5][6][7] Abnormal activation

of the FGFR signaling pathway is a known driver in various cancers.[5][7] The development of

inhibitors based on this scaffold represents a promising strategy for targeted cancer therapy.[4]
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[7] The core structure has also been utilized in the development of inhibitors for other kinases

such as TNIK and CDK8, which are implicated in colorectal cancer.[8][9]

Associated Signaling Pathway: Fibroblast Growth
Factor Receptor (FGFR) Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF)

ligand to its corresponding receptor on the cell surface.[10][11] This event triggers receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.

[12] This activation subsequently initiates downstream signaling cascades, including the RAS-

MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for regulating cell proliferation,

survival, differentiation, and migration.[11][13] In many cancers, mutations or amplification of

FGFR genes lead to constitutive activation of these pathways, promoting tumor growth and

survival.[12][14] Small molecule inhibitors, often featuring the 1H-pyrrolo[2,3-b]pyridine

scaffold, are designed to compete with ATP in the kinase domain of FGFR, thereby blocking

the downstream signaling and inhibiting cancer cell proliferation.[4][6]
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Experimental Protocols: Synthesis
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through multiple

routes. Below are detailed protocols for two common methods.
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Method 1: Cyanation of 5-bromo-7-azaindole with
Copper(I) Cyanide
This protocol describes a large-scale synthesis suitable for producing significant quantities of

the target compound.[3]

Materials:

5-bromo-7-azaindole

N-methylpyrrolidone (NMP)

Cuprous cyanide (CuCN)

Ethyl acetate

5% Ammonia solution

Saturated brine

Anhydrous sodium sulfate

Activated carbon

Procedure:

In a 500L reactor, sequentially add 40 kg of 5-bromo-7-azaindole, 200 kg of N-

methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.

Slowly heat the mixture to 180°C under a nitrogen atmosphere and maintain this

temperature for 15 hours.

Monitor the reaction progress using HPLC until the starting material is below 0.5%.

Once the reaction is complete, cool the mixture to approximately -40°C.

Transfer the reaction mixture to a 3000L reactor and dilute with 1600 kg of ethyl acetate.
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Wash the mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.

Perform a subsequent wash with saturated brine.

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the

crude product.

To the crude 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, add 400 kg of ethyl acetate and 4 kg

of activated carbon.

Reflux the mixture for 30 minutes, then perform a hot filtration, washing the filter cake with

100 kg of hot ethyl acetate.

Combine the filtrates and concentrate to a volume of about 200L.

Cool the solution to induce precipitation of the solid product.

Filter the solid to obtain the final product, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Expected Outcome:

Yield: 79.3%

Purity: 99.8%
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Synthesis Workflow (Method 1)
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Method 2: Palladium-Catalyzed Cyanation
This method employs a palladium catalyst for the cyanation reaction, a common strategy in

modern organic synthesis.[3]

Materials:

5-bromo-7-azaindole derivative

Sodium cyanide (NaCN)

Cuprous iodide (CuI)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

To a solution of the 5-bromo-7-azaindole derivative (1.52 mmol) in 10 mL of DMF, add

sodium cyanide (3.06 mmol), cuprous iodide (0.24 mmol), and

tetrakis(triphenylphosphine)palladium(0) (0.087 mmol).

Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated

sodium bicarbonate solution.

Extract the organic layer twice with 150 mL of ethyl acetate.

Combine the organic layers and wash them three times with 100 mL of saturated sodium

bicarbonate solution.
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Dry the organic layer with anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to yield the final product.

Start:
5-bromo-7-azaindole,

NaCN, CuI, Pd(PPh₃)₄, DMF

Heat to 125°C
48 hours (Ar atm)

Cool to RT
Dilute (EtOAc, NaHCO₃)

Extract with EtOAc

Wash with NaHCO₃ soln.

Dry (Na₂SO₄)
Evaporate Solvent

Final Product
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Synthesis Workflow (Method 2)

Conclusion
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile stands out as a molecule of significant value in the

field of drug discovery and development. Its basic chemical and physical properties make it a

versatile intermediate for the synthesis of more complex, biologically active compounds. The

methodologies for its synthesis are well-established, allowing for its production on both
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laboratory and industrial scales. As research into targeted therapies, particularly kinase

inhibitors, continues to expand, the importance of scaffolds like 1H-pyrrolo[2,3-b]pyridine is set

to grow, making a thorough understanding of its properties and synthesis essential for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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